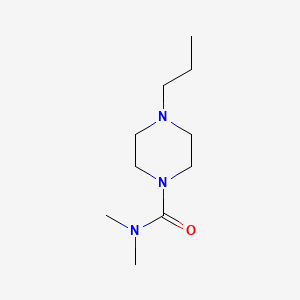
N,N-dimethyl-4-propylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-propylpiperazine-1-carboxamide (DPCPX) is a selective antagonist of adenosine A1 receptors. It is a potent and widely used pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions.
Wirkmechanismus
N,N-dimethyl-4-propylpiperazine-1-carboxamide acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body. They play a crucial role in regulating various physiological processes such as heart rate, blood pressure, neurotransmitter release, and immune function. N,N-dimethyl-4-propylpiperazine-1-carboxamide binds to the adenosine A1 receptor and prevents adenosine from binding to and activating the receptor. This results in a decrease in the downstream signaling pathways that are activated by adenosine A1 receptor activation.
Biochemical and Physiological Effects:
N,N-dimethyl-4-propylpiperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, decrease neurotransmitter release, and inhibit immune function. N,N-dimethyl-4-propylpiperazine-1-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-propylpiperazine-1-carboxamide is a potent and selective antagonist of adenosine A1 receptors. It has a high affinity for the receptor and a long half-life, which makes it an ideal pharmacological tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. However, N,N-dimethyl-4-propylpiperazine-1-carboxamide has some limitations for lab experiments. It is relatively expensive and has a low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-4-propylpiperazine-1-carboxamide. One area of interest is the role of adenosine A1 receptors in cancer. N,N-dimethyl-4-propylpiperazine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to investigate the potential therapeutic applications of N,N-dimethyl-4-propylpiperazine-1-carboxamide in cancer treatment. Another area of interest is the development of new and more potent adenosine A1 receptor antagonists. Finally, further research is needed to investigate the potential side effects of N,N-dimethyl-4-propylpiperazine-1-carboxamide and other adenosine A1 receptor antagonists in humans.
Synthesemethoden
N,N-dimethyl-4-propylpiperazine-1-carboxamide can be synthesized by reacting 4-propylpiperazine-1-carboxamide with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The reaction yields N,N-dimethyl-4-propylpiperazine-1-carboxamide as a white solid with a melting point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-propylpiperazine-1-carboxamide is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to study the effects of adenosine A1 receptor activation on the cardiovascular system, respiratory system, central nervous system, and immune system. N,N-dimethyl-4-propylpiperazine-1-carboxamide has also been used to investigate the role of adenosine A1 receptors in the development and progression of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-4-5-12-6-8-13(9-7-12)10(14)11(2)3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZQGXATMIGXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-propylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)






![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)

